molecular formula C13H12Cl2O3 B11840383 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one CAS No. 92059-69-3

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11840383
CAS No.: 92059-69-3
M. Wt: 287.13 g/mol
InChI Key: ZSMJXIAETONXME-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 7-methoxy-2-methyl-4H-chromen-4-one.

    Chloromethylation: The precursor undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This step introduces the chloromethyl groups at the 3 and 8 positions of the chromenone ring.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted derivatives with functional groups like azides, thiols, or amines.

    Oxidation: Introduction of carbonyl or carboxyl groups, leading to compounds like aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique chemical structure allows it to be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: Researchers use the compound to study its effects on various biological pathways and to understand its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of key biological processes. This covalent modification can result in the disruption of cellular functions, ultimately leading to cell death or inhibition of cell proliferation. The compound’s methoxy group may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3,8-Bis(hydroxymethyl)-7-methoxy-2-methyl-4H-chromen-4-one: Similar structure but with hydroxymethyl groups instead of chloromethyl groups.

    3,8-Bis(aminomethyl)-7-methoxy-2-methyl-4H-chromen-4-one: Contains aminomethyl groups, which can alter its reactivity and biological activity.

    7-Methoxy-2-methyl-4H-chromen-4-one: Lacks the bis(chloromethyl) groups, serving as a simpler analog.

Uniqueness

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-chromen-4-one is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The chloromethyl groups enable covalent interactions with biological targets, while the methoxy group enhances its solubility and binding properties. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

92059-69-3

Molecular Formula

C13H12Cl2O3

Molecular Weight

287.13 g/mol

IUPAC Name

3,8-bis(chloromethyl)-7-methoxy-2-methylchromen-4-one

InChI

InChI=1S/C13H12Cl2O3/c1-7-9(5-14)12(16)8-3-4-11(17-2)10(6-15)13(8)18-7/h3-4H,5-6H2,1-2H3

InChI Key

ZSMJXIAETONXME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)CCl)CCl

Origin of Product

United States

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